molecular formula C9H10ClNO B3031620 N-(4-chlorobenzyl)acetamide CAS No. 57058-33-0

N-(4-chlorobenzyl)acetamide

Cat. No.: B3031620
CAS No.: 57058-33-0
M. Wt: 183.63 g/mol
InChI Key: WKBSEJMYQYVFJQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)acetamide is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-chlorobenzyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzylamine with acetic anhydride. The reaction typically proceeds under mild conditions, often at room temperature, and yields this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods. For instance, the reaction of 4-chlorobenzylamine with acetic acid in the presence of a dehydrating agent like phosphorus trichloride can be employed. This method ensures higher yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-chlorobenzyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorobenzyl)acetamide is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBSEJMYQYVFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205675
Record name N-((4-Chlorophenyl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57058-33-0
Record name N-((4-Chlorophenyl)methyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057058330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-Chlorophenyl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57058-33-0
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Synthesis routes and methods

Procedure details

Acetic acid (1.321 g, 22.000 mmol) was dissolved in DMF (10 ml), 1-(4-chlorophenyl)methanamine (2.804 g, 19.800 mmol) was added and the mixture was cooled to 0° C. N-[(1H-1,2,3-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methylmethanaminium tetrafluoroborate (7.770 g, 24.200 mmol) and N-ethyl-N,N-diisopropylamine (5.971 g, 46.200 mmol) was added. The solution was stirred for two hours at room temperature. EtOAc (20 ml) was added and the organic phase was washed with Na2CO3 (3×20 ml, aq) and HCl (0.5 M, 2×, 10 ml). The organic layer was dried (MgSO4) and the solvent was removed by evaporation. The residue was purified by preparative HPLC (the initial mobile phase was isocratic acetonitrile/buffer 60/40 and then the acetonitrile concentration was increased to 100%, the buffer was a mixture of acetonitrile/water 10/90 and ammonium acetate (0.1 M, column KR-100-7-C8, 50 mm×250 mm, flow 40 ml/min). The product-containing fractions were pooled and the acetonitrile was removed by evaporation. EtOAc (10 ml) was added and the organic phase was washed with two portions of brine and dried (MgSO4) and the solvent was removed by evaporation and gave 2.337 g of N-(4-chlorobenzyl)acetamide (yield 57.8%).
Quantity
1.321 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.804 g
Type
reactant
Reaction Step Two
Quantity
5.971 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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